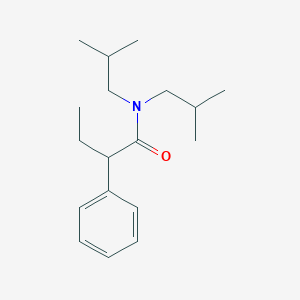![molecular formula C20H22N2O6 B263173 Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate, also known as EPPC, is a synthetic compound used in scientific research. It is a selective inhibitor of a specific protein kinase, which makes it a valuable tool in studying the function of this kinase in various biological processes.
Wirkmechanismus
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate works by binding to the active site of the protein kinase and blocking its activity. This prevents the kinase from phosphorylating its target proteins, which can disrupt the signaling pathways involved in various biological processes. The selectivity of this compound for this kinase makes it a useful tool for studying its specific function in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, it can induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent. It has also been shown to modulate the immune response and reduce inflammation, which could have applications in treating autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate in lab experiments is its selectivity for the protein kinase it inhibits. This allows researchers to study the specific function of this kinase without affecting other signaling pathways. However, one limitation of this compound is that it may not be effective in all cell types or organisms, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate. One area of interest is in developing new therapies that target the protein kinase it inhibits. This could have applications in treating cancer, autoimmune disorders, and other diseases. Another area of interest is in studying the effects of this compound on other signaling pathways and biological processes, which could provide new insights into the complex interactions between different cellular pathways. Finally, further research is needed to determine the optimal dosage and administration of this compound in different experimental settings.
Synthesemethoden
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it typically involves the use of specialized equipment and techniques to ensure high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate has been used in a variety of scientific research studies to investigate the role of the protein kinase it inhibits. This kinase is involved in several important biological processes, including cell division, DNA repair, and apoptosis. By selectively inhibiting this kinase, researchers can study its specific function in these processes and potentially develop new therapies that target this pathway.
Eigenschaften
Molekularformel |
C20H22N2O6 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
ethyl N-[4-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C20H22N2O6/c1-3-26-20(24)22-15-7-6-14(11-17(15)25-2)21-19(23)9-5-13-4-8-16-18(10-13)28-12-27-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
TZLIUSCYXZPCSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)OC |
Kanonische SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)



![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)



![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)


